- Preparation of quinoline compounds as antibacterial agents and uses thereof, World Intellectual Property Organization, , ,

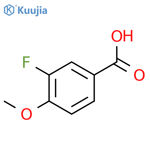

Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)

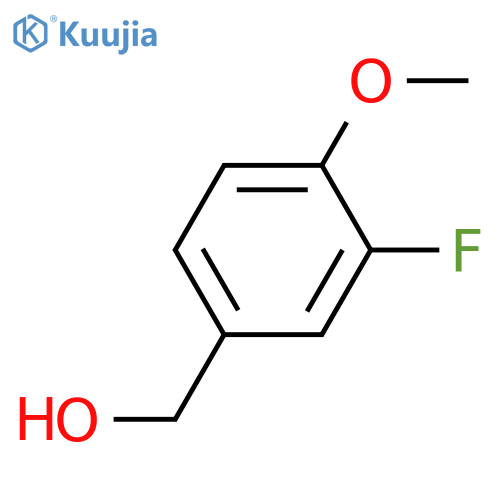

96047-32-4 structure

Nome del prodotto:3-Fluoro-4-methoxybenzyl Alcohol

3-Fluoro-4-methoxybenzyl Alcohol Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzenemethanol,3-fluoro-4-methoxy-

- (3-fluoro-4-methoxyphenyl)methanol

- 3-FLUORO-4-METHOXYBENZYL ALCOHOL

- 3-Fluoro-4-methoxyphenylmethanol

- 3-Fluoro-4-methoxybenzenemethanol (ACI)

- AKOS000124779

- CS-0194748

- MFCD00070642

- PS-6575

- DTXSID50379096

- DB-088963

- 3-Fluoro-4-methoxyphenyl)methanol

- 3-Fluoro-4-methoxy-benzenemethanol

- HHWYYUUOGAUCKX-UHFFFAOYSA-N

- 96047-32-4

- SCHEMBL2382627

- EN300-129080

- SB83882

- E89373

- Z228585772

- (3-fluoro-4-methoxy-phenyl)methanol

- 3-Fluoro-4-methoxybenzyl Alcohol

-

- MDL: MFCD00070642

- Inchi: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3

- Chiave InChI: HHWYYUUOGAUCKX-UHFFFAOYSA-N

- Sorrisi: FC1C(OC)=CC=C(CO)C=1

Proprietà calcolate

- Massa esatta: 156.05900

- Massa monoisotopica: 156.059

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 119

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 29.5A^2

- XLogP3: 1.1

Proprietà sperimentali

- Densità: 1.2±0.1 g/cm3

- Punto di ebollizione: 251.4±25.0 °C at 760 mmHg

- Punto di infiammabilità: 122.7±19.7 °C

- Indice di rifrazione: 1.51

- PSA: 29.46000

- LogP: 1.32660

- Pressione di vapore: 0.0±0.5 mmHg at 25°C

3-Fluoro-4-methoxybenzyl Alcohol Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: Irritant

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Fluoro-4-methoxybenzyl Alcohol Dati doganali

- CODICE SA:2909499000

- Dati doganali:

Codice doganale cinese:

2909499000Panoramica:

2909499000 Altri alcoli eterici e loro alogenati\solfonati\derivati nitrosativi o nitrosativi. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2909499000. eteralcoli e loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

3-Fluoro-4-methoxybenzyl Alcohol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D769836-25g |

3-FLUORO-4-METHOXYBENZYL ALCOHOL |

96047-32-4 | 98% | 25g |

$405 | 2023-09-02 | |

| Fluorochem | 013838-5g |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 5g |

£90.00 | 2022-03-01 | |

| Alichem | A015000301-500mg |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 500mg |

$823.15 | 2023-08-31 | |

| TRC | F401678-100mg |

3-Fluoro-4-methoxybenzyl Alcohol |

96047-32-4 | 100mg |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D769836-5g |

3-FLUORO-4-METHOXYBENZYL ALCOHOL |

96047-32-4 | 98% | 5g |

$165 | 2024-06-07 | |

| Enamine | EN300-129080-0.25g |

(3-fluoro-4-methoxyphenyl)methanol |

96047-32-4 | 90% | 0.25g |

$26.0 | 2023-11-13 | |

| Enamine | EN300-129080-10.0g |

(3-fluoro-4-methoxyphenyl)methanol |

96047-32-4 | 10.0g |

$330.0 | 2023-02-15 | ||

| Fluorochem | 013838-1g |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 1g |

£30.00 | 2022-03-01 | |

| Fluorochem | 013838-25g |

3-Fluoro-4-methoxybenzyl alcohol |

96047-32-4 | 97% | 25g |

£328.00 | 2022-03-01 | |

| Enamine | EN300-129080-10g |

(3-fluoro-4-methoxyphenyl)methanol |

96047-32-4 | 90% | 10g |

$330.0 | 2023-11-13 |

3-Fluoro-4-methoxybenzyl Alcohol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Riferimento

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

Riferimento

- Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles, Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether

Riferimento

- Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compounds, Collection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

Riferimento

- Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives, Chemical Biology & Drug Design, 2016, 88(1), 97-109

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 60 min, rt

Riferimento

- Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines, Journal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

Riferimento

- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists, United States, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C

1.2 Reagents: Methanol ; 0 °C

1.2 Reagents: Methanol ; 0 °C

Riferimento

- 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides., European Patent Organization, , ,

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Phenol derivatives, European Patent Organization, , ,

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 5 h, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C

Riferimento

- Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs, Japan, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 12 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

- Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivatives, Hayastani Kimiakan Handes, 2007, 60(1), 61-72

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min

Riferimento

- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 2 h, 0 °C

Riferimento

- Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione

Riferimento

- Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator, World Intellectual Property Organization, , ,

3-Fluoro-4-methoxybenzyl Alcohol Raw materials

- 3-Fluoro-4-methoxybenzoic acid

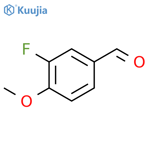

- 3-Fluoro-4-methoxybenzaldehyde

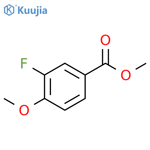

- Methyl 3-fluoro-4-methoxybenzoate

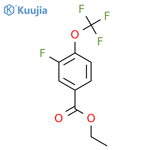

- 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester

3-Fluoro-4-methoxybenzyl Alcohol Preparation Products

3-Fluoro-4-methoxybenzyl Alcohol Letteratura correlata

-

1. Book reviews

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol) Prodotti correlati

- 68359-53-5((4-Fluoro-3-phenoxyphenyl)methanol)

- 706786-41-6(3,5-Difluoro-4-methoxybenzyl alcohol)

- 128495-45-4((4-Fluoro-3-methoxyphenyl)methanol)

- 81228-25-3(4-(Benzyloxy)-3-fluorophenol)

- 368-21-8(1-Benzyloxy-2-fluoro-benzene)

- 1184013-04-4(tert-butyl 2-{(2-chlorophenyl)methylamino}acetate)

- 7721-49-5(3-tert-butyl-1H-pyrrole)

- 2229299-46-9(5-(1-phenylcyclopentyl)-1,2-oxazole-4-carboxylic acid)

- 2138280-66-5(5-methyl-2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

- 2172365-65-8(1-(2-methoxyethyl)-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-sulfonamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol

Purezza:99%

Quantità:25g

Prezzo ($):355.0